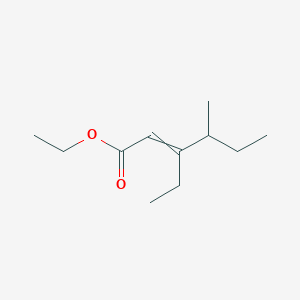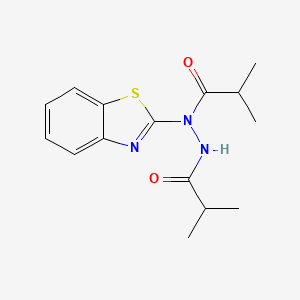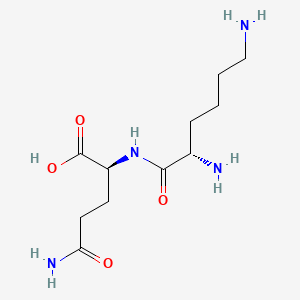![molecular formula C16H21N3O2 B14172431 1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione CAS No. 792940-11-5](/img/structure/B14172431.png)
1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple nitrogen-containing heterocycles makes it a versatile scaffold for the development of biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidine and pyridine rings through various coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and palladium catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions, ensuring consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyridine or piperidine rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and palladium-catalyzed coupling reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and physicochemical properties, making them valuable for further research and development.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and exhibit similar chemical reactivity and biological activity.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry for their pharmacological properties.
Pyridine derivatives: Molecules with the pyridine ring, known for their versatility in drug design and synthesis.
Uniqueness
1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione is unique due to its combination of three distinct nitrogen-containing heterocycles. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Eigenschaften
CAS-Nummer |
792940-11-5 |
|---|---|
Molekularformel |
C16H21N3O2 |
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
1-ethyl-3-(4-pyridin-4-ylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21N3O2/c1-2-19-15(20)11-14(16(19)21)18-9-5-13(6-10-18)12-3-7-17-8-4-12/h3-4,7-8,13-14H,2,5-6,9-11H2,1H3 |
InChI-Schlüssel |
ATCFRWLXYNXCBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)


![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)
![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)
![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)

![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)



![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)
